(3-Chloro-4-ethoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group at the third position and an ethoxy group at the fourth position on the phenyl ring, attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-ethoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-ethoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium catalyst to reduce the intermediate compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols.
Scientific Research Applications
(3-Chloro-4-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.
Pathways Involved: It can affect pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
(4-Chlorophenoxy)acetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Hydroxyphenyl)propanoic acid: Known for its antimicrobial properties.
Uniqueness: (3-Chloro-4-ethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(3-Chloro-4-ethoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest interactions with various biological targets, leading to diverse therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro-substituted phenyl ring and an ethoxy group, which are critical for its biological activity.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Enzyme Interactions : The compound may bind to enzymes involved in metabolic pathways, potentially altering their activity. This interaction could modulate inflammatory responses and microbial growth pathways.
- Receptor Binding : It is hypothesized that the compound may act by binding to certain receptors, influencing cellular signaling pathways related to inflammation and cancer proliferation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For example, it has shown promising results against MCF-7 breast cancer cells, indicating potential use in cancer therapy . The following table summarizes some of the findings related to its antiproliferative activity:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Study : Another research effort focused on the antimicrobial properties of this compound, revealing effective inhibition against specific bacterial strains, supporting its application in infectious disease management.
- Antiproliferative Research : A detailed examination of its effects on breast cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table outlines key differences:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
(3-Chloro-4-methoxyphenyl)acetic acid | Methoxy group instead of ethoxy | Moderate anti-inflammatory |
(3-Chloro-4-fluorophenyl)acetic acid | Fluorine substituent | Enhanced antimicrobial |
(3-Chloro-4-methylphenyl)acetic acid | Methyl group | Lower antiproliferative effect |
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMHUPOCHBTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.